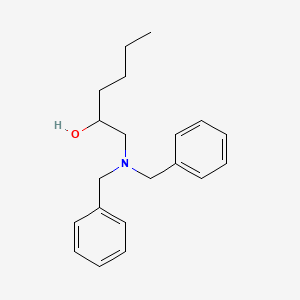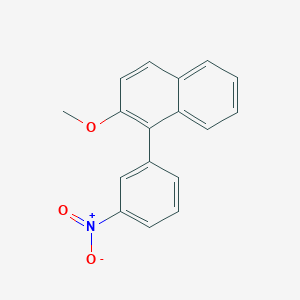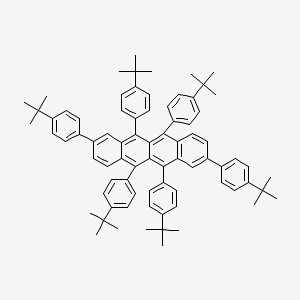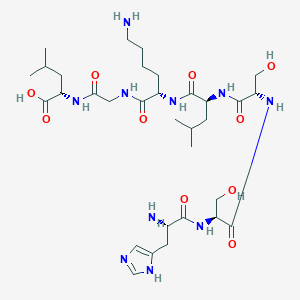![molecular formula C19H20ClNO2 B14190305 1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride CAS No. 874194-58-8](/img/structure/B14190305.png)
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride is a synthetic organic compound It is characterized by the presence of a carboxyphenyl group attached to a methyl group, along with a trimethylated indolium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride typically involves the following steps:
Formation of the Indolium Core: The indolium core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone or aldehyde.
Introduction of the Carboxyphenyl Group: The carboxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the indolium core reacts with a carboxyphenyl chloride in the presence of a Lewis acid catalyst.
Methylation: The final step involves the methylation of the indolium core to introduce the trimethyl groups, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indolium derivatives.
Substitution: Various substituted indolium compounds depending on the nucleophile used.
科学研究应用
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors.
作用机制
The mechanism of action of 1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride involves its interaction with molecular targets and pathways:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells.
Fluorescent Probes: The compound’s fluorescence properties allow it to be used in imaging applications, where it binds to specific biomolecules and emits light upon excitation.
相似化合物的比较
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride can be compared with similar compounds such as:
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Both compounds have carboxyphenyl groups, but TCPP has a porphyrin core, making it suitable for different applications like catalysis and sensing.
Meso-tetra(4-carboxyphenyl)porphyrin (TCPP): Similar to TCPP, this compound has a porphyrin core and is used in photodynamic therapy and as a photosensitizer.
The uniqueness of this compound lies in its indolium core, which imparts distinct photophysical properties and reactivity compared to porphyrin-based compounds.
属性
CAS 编号 |
874194-58-8 |
|---|---|
分子式 |
C19H20ClNO2 |
分子量 |
329.8 g/mol |
IUPAC 名称 |
4-[(2,3,3-trimethylindol-1-ium-1-yl)methyl]benzoic acid;chloride |
InChI |
InChI=1S/C19H19NO2.ClH/c1-13-19(2,3)16-6-4-5-7-17(16)20(13)12-14-8-10-15(11-9-14)18(21)22;/h4-11H,12H2,1-3H3;1H |
InChI 键 |
NSYRGACRGFRWKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CC3=CC=C(C=C3)C(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)

![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)
![4-[(2-Phenoxyhexyl)oxy]benzoic acid](/img/structure/B14190236.png)




![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)


![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)
